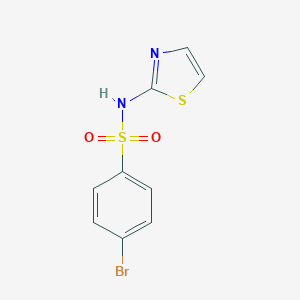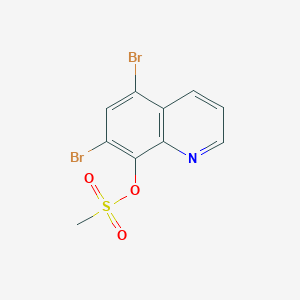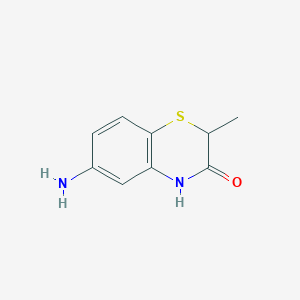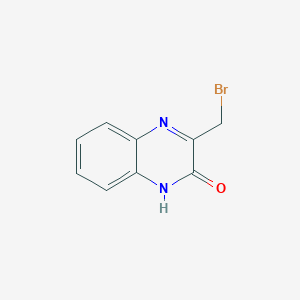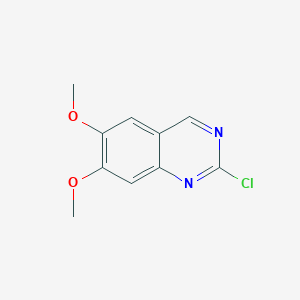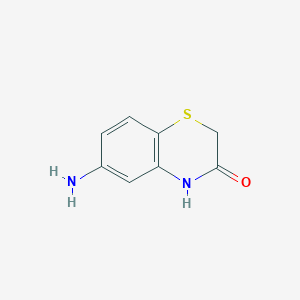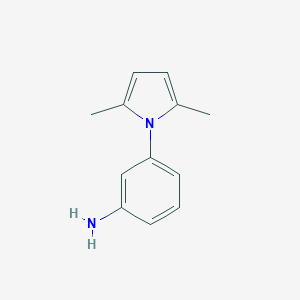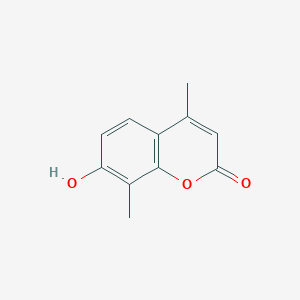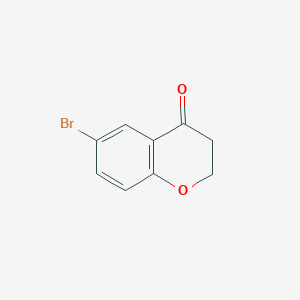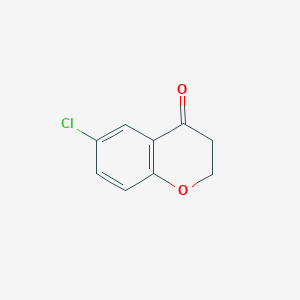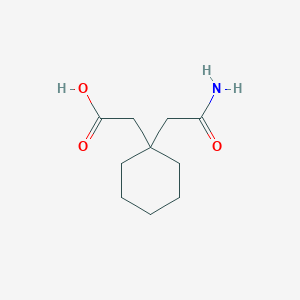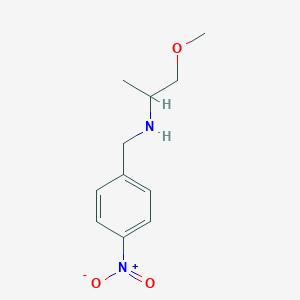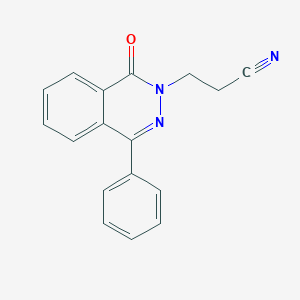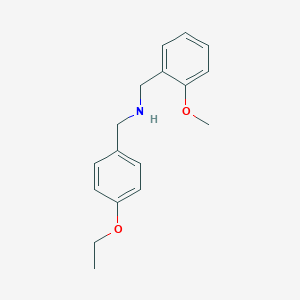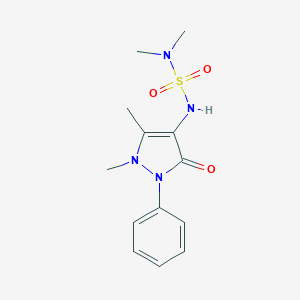
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole, also known as DDOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDOP belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the immune response. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to modulate the expression of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have various biochemical and physiological effects in animal models. Inflammation, pain, and fever were reduced in animal models treated with 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to protect against neurotoxicity and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in lab experiments is its diverse range of biological activities, which makes it a useful tool for studying various biological processes. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is its potential toxicity, which must be carefully monitored in animal models and in vitro experiments.
Direcciones Futuras
There are several future directions for research on 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. One area of interest is the development of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole derivatives with improved efficacy and reduced toxicity. Additionally, the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole need to be further elucidated to better understand its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in humans.
Conclusion
In conclusion, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is a promising compound with potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its neuroprotective and anticancer effects, make it a useful tool for studying various biological processes. However, further research is needed to fully understand the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole and to determine its safety and efficacy in humans.
Métodos De Síntesis
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole can be synthesized using a multistep process that involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with dimethylsulfamoyl chloride, followed by cyclization with acetic anhydride. The final product is obtained through recrystallization from ethanol. This method has been optimized for high yield and purity and has been used by many researchers to synthesize 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole for their experiments.
Aplicaciones Científicas De Investigación
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties have been studied in animal models. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been investigated for its neuroprotective effects in Parkinson's disease and Alzheimer's disease models. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Número CAS |
5433-61-4 |
|---|---|
Nombre del producto |
4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole |
Fórmula molecular |
C13H18N4O3S |
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
4-(dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole |
InChI |
InChI=1S/C13H18N4O3S/c1-10-12(14-21(19,20)15(2)3)13(18)17(16(10)4)11-8-6-5-7-9-11/h5-9,14H,1-4H3 |
Clave InChI |
PVXGISNODYGQLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C |
Otros números CAS |
5433-61-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



